Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl-

Description

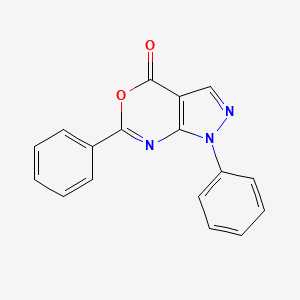

Chemical Structure and Properties The compound “Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl-” (CAS: 115445-72-2) is a fused heterocyclic system comprising a pyrazole ring fused with a 1,3-oxazin-4-one moiety. Its molecular formula is C₁₇H₁₁N₃O₂, with a molecular weight of 289.29 g/mol . Key physical properties include a density of 1.33 g/cm³, a boiling point of 454.2°C, and a flash point of 228.5°C .

Propriétés

IUPAC Name |

1,6-diphenylpyrazolo[3,4-d][1,3]oxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-17-14-11-18-20(13-9-5-2-6-10-13)15(14)19-16(22-17)12-7-3-1-4-8-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJIDPZJCOJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151102 | |

| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-72-2 | |

| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115445722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- typically involves multi-step organic reactions. Common starting materials might include substituted pyrazoles and oxazines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the fused ring system.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the ring system.

Reduction: Reduction reactions could be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Various substitution reactions might be employed to introduce different substituents onto the ring system, thereby modifying its properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Applications De Recherche Scientifique

Chemistry

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Properties: Various studies have demonstrated that pyrazolo derivatives exhibit potent anticancer activities by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, derivatives have shown effectiveness against breast and lung cancer cell lines.

- Antimicrobial Activity: The compound has demonstrated significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: Some derivatives have been investigated for their potential to reduce inflammation in preclinical models.

Table 1: Biological Activities of Pyrazolo Derivatives

| Activity Type | Target Organism/Cell Line | Effectiveness |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| A549 (lung cancer) | IC50 = 12 µM | |

| Antimicrobial | E. coli | Zone of inhibition = 20 mm |

| S. aureus | Zone of inhibition = 18 mm | |

| Anti-inflammatory | RAW 264.7 (macrophages) | Reduced cytokine production |

Medicinal Chemistry

In medicinal chemistry, pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one is being explored for its potential therapeutic applications:

- Drug Development: Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases.

- Mechanism of Action: The compound exerts its effects by binding to enzymes or receptors involved in critical biological processes, modulating their activity to produce therapeutic effects.

Case Study: Anticancer Activity

A study published in the Journal of Heterocyclic Chemistry highlighted the synthesis and evaluation of pyrazolo derivatives against cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth through apoptosis induction mechanisms .

Industrial Applications

In the industrial sector, pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one is utilized in the development of new materials:

- Polymer Production: Its unique chemical properties allow it to be incorporated into polymer matrices to enhance material performance.

- Coatings and Adhesives: The compound's stability and reactivity make it suitable for formulating advanced coatings and adhesives with improved durability.

Mécanisme D'action

The mechanism of action for Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Pyrazolo[3,4-d][1,3]oxazin-4-one Derivatives

- 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (CAS: Not specified): Substituents: Methyl groups at positions 3 and 6; phenyl at position 1. Key Activity: Antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM for derivative 10e after functionalization with a 4-nitrobenzylideneamino group) . Synthesis: Derived from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via hydrolysis and cyclization with acetic anhydride .

- 1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (CAS: Not specified): Substituents: 7-Methoxyquinolinyl at position 1; methyl at position 4. Key Activity: Antimicrobial and antioxidant properties, with molecular docking studies supporting target interactions .

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

These derivatives replace the oxazine oxygen with a nitrogen atom, forming a pyrimidine ring:

- 3,6-Dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., 10a–e): Substituents: Aromatic amines or hydrazine derivatives at position 3. Key Activity: Broad-spectrum antitumor activity, with IC₅₀ values ranging from 11–50 µM against MCF-7 cells . Synthesis: Condensation of pyrazolooxazine precursors with aromatic aldehydes or amines .

Thiazine and Thiadiazine Derivatives

- Pyrazolo(3,4-d)(1,3)thiazine Derivatives (e.g., 1d , 1e ):

Pharmacological Activity Comparison

Mechanistic Insights

- Antitumor Activity: Pyrazolooxazinones and pyrimidinones inhibit kinase pathways (e.g., Src-kinase) or act as purine analogs disrupting DNA synthesis .

- Antimicrobial Activity : Thiazine derivatives target fungal cell wall biosynthesis or redox enzymes .

Activité Biologique

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a fused pyrazole and oxazine ring system. The structural features contribute to its biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one involves several steps:

- Starting Material : Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed to form the corresponding carboxylic acid.

- Cyclization : The carboxylic acid is then reacted with acetic anhydride to yield the desired pyrazolo-oxazine compound.

- Further Modifications : The synthesized compound can undergo various reactions with hydrazines and amines to form derivatives with enhanced biological properties .

Anticancer Activity

Recent studies have demonstrated that pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest (G2/M) |

| HT-29 | 18.0 | Apoptosis induction |

Antimicrobial Activity

The compound also exhibits significant antimicrobial activity against various pathogens:

- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli showed effective inhibition.

- Fungal Strains : The compound demonstrated antifungal properties against Candida albicans.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one significantly reduced tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, formulations containing pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one were tested for their efficacy against multidrug-resistant bacterial strains. Results indicated a reduction in bacterial load in infected wounds.

Q & A

Basic Research Questions

Q. What are the key physical properties of 1,6-diphenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one, and how do they influence experimental design?

- Answer: The compound has a molecular formula of C₁₇H₁₁N₃O₂ and a molecular weight of 289.2881 g/mol . Critical physical properties include:

| Property | Value |

|---|---|

| Density | 1.33 g/cm³ |

| Boiling Point | 454.2°C at 760 mmHg |

| Flash Point | 228.5°C |

- These properties guide solvent selection (e.g., high boiling point solvents for reflux), safety protocols (flash point considerations), and purification methods (e.g., recrystallization). Density is critical for solubility studies .

Q. What synthetic routes are commonly used to prepare 1,6-diphenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one?

- Answer: Synthesis typically involves multi-step heterocyclic reactions. A validated approach includes:

Condensation : Reacting phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds to form pyrazole intermediates.

Cyclization : Using reagents like Lawesson’s reagent or acidic/basic conditions to close the oxazinone ring.

Functionalization : Introducing phenyl groups via Suzuki coupling or nucleophilic aromatic substitution.

- Characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 289.2881 for [M+H]⁺).

- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch ~1700 cm⁻¹).

- Combined, these methods resolve structural ambiguities and validate synthetic success .

Advanced Research Questions

Q. How can computational modeling address discrepancies in torsional energy barriers for derivatives of this compound?

- Answer: Molecular dynamics (MD) simulations using force fields like GAFF2 or H-TEQ4 predict torsional barriers. For example, GAFF2 may overestimate barriers for complex biaryls (e.g., RMSE ≈14 kcal·mol⁻¹ for pyrazolo-oxazine derivatives), while H-TEQ4 offers better accuracy (RMSE <1 kcal·mol⁻¹) due to its atom type-independent parameters. Researchers should:

Validate simulations with experimental data (e.g., X-ray crystallography).

Use hybrid QM/MM methods for critical torsions.

- This resolves parameterization errors and improves predictive reliability .

Q. What strategies optimize regioselectivity in reactions involving pyrazolo-oxazine derivatives?

- Answer:

- Electronic Control : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring direct electrophilic substitution to para positions.

- Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) favor reactions at less hindered sites.

- Catalysis : Lewis acids (e.g., SnCl₄) enhance cyclization efficiency by stabilizing transition states.

- Example: In cyclocondensation reactions, dimethylformamide-dimethylacetal (DMF-DMA) promotes enamine formation, directing regioselectivity .

Q. How do structural modifications influence biological activity in pyrazolo-oxazine derivatives?

- Answer: Modifications impact interactions with biological targets:

- Phenyl Substituents : 2,4-Dimethylphenyl groups enhance lipophilicity, improving membrane permeability.

- Heterocyclic Fusion : Fused chromeno-oxazine systems (e.g., cyclopenta[3,4]chromeno-oxazines) increase π-stacking with enzyme active sites.

- Functional Groups : Chlorine or fluorine atoms (e.g., 2-chlorobenzyl) enhance binding affinity to kinases or GPCRs.

- Activity is validated via enzymatic assays (e.g., IC₅₀ determination) and molecular docking studies .

Q. How should researchers resolve contradictions in experimental vs. computational data for this compound?

- Answer:

Reproducibility Checks : Verify experimental conditions (e.g., solvent purity, temperature control).

Benchmarking : Compare computational results across multiple software (e.g., Gaussian vs. ORCA).

Synchrotron Validation : Use X-ray crystallography to resolve structural ambiguities.

Sensitivity Analysis : Identify force field parameters causing discrepancies (e.g., bond stretching terms).

- Case Study: Discrepancies in torsional barriers for 6-(furan-2-yl) derivatives were resolved using hybrid DFT-MD approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.